2-{[(3-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
2-{[(3-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, material science, and agrochemicals. The compound features a pyrido[1,2-a][1,3,5]triazin-4-one core, which is known for its versatile biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrido[1,2-a][1,3,5]triazin-4-one core.
Chlorophenylmethyl Group Introduction: The 3-chlorophenylmethyl group is introduced via a nucleophilic substitution reaction, where the sulfanyl group reacts with a chlorophenylmethyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the pyrido[1,2-a][1,3,5]triazin-4-one core.
Substitution: The chlorophenylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrido[1,2-a][1,3,5]triazin-4-one derivatives.
Substitution: Substituted chlorophenylmethyl derivatives.
Scientific Research Applications
2-{[(3-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its bioactivity.
Mechanism of Action
The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as kinases and G-protein coupled receptors.
Pathways: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-{[(4-chlorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one: Similar structure with a different position of the chlorophenyl group.
3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: Similar core structure with different substituents.
Uniqueness
2-{[(3-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
The compound 2-{[(3-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a member of the pyrido[1,2-a][1,3,5]triazin class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H12ClN3OS
- Molecular Weight : 317.79 g/mol
- CAS Number : [insert CAS number if available]
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit a range of biological activities including:
- Antimicrobial Activity : Studies have shown that mercapto-substituted triazoles can possess significant antimicrobial properties. For instance, derivatives with similar structures have been reported to exhibit antibacterial and antifungal activities against various pathogens .
- Anticancer Properties : Several triazine derivatives have been evaluated for their cytotoxic effects on cancer cell lines. Compounds containing sulfanyl groups often show enhanced activity against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
The biological effects of This compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been found to inhibit key enzymes involved in cellular processes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Receptor Interaction : The compound may interact with various receptors or molecular targets within cells, altering signaling pathways that lead to apoptosis in cancer cells or inhibition of microbial growth.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against bacterial strains | |
Anticancer | Cytotoxic effects on MCF-7 and Bel-7402 | |
Enzyme Inhibition | Inhibition of CDK activity |
Case Study 1: Anticancer Activity
In a recent study investigating the anticancer potential of triazine derivatives, it was found that compounds with similar structures to This compound exhibited notable cytotoxicity against MCF-7 cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of various triazole derivatives including those with sulfanyl groups. The results indicated that these compounds showed broad-spectrum antibacterial activity with minimum inhibitory concentrations (MIC) as low as 15.62 µg/mL against certain strains .
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-10-4-3-7-19-13(10)17-14(18-15(19)20)21-9-11-5-2-6-12(16)8-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBIJPOEGVPYJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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